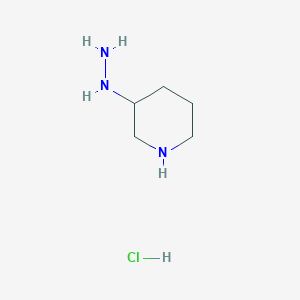

3-Hydrazinylpiperidine hydrochloride

Description

3-Hydrazinylpiperidine hydrochloride is a piperidine derivative featuring a hydrazinyl (-NH-NH₂) substituent at the 3-position of the six-membered piperidine ring, coupled with a hydrochloride salt. The hydrazinyl group confers nucleophilic and chelating properties, making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name |

piperidin-3-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.ClH/c6-8-5-2-1-3-7-4-5;/h5,7-8H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKNHLSPLICTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydrazinylpiperidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperidine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization from an appropriate solvent.

Industrial Production Methods: In an industrial setting, the synthesis of 3-Hydrazinylpiperidine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

Reduction: It can be reduced to form piperidine derivatives.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of hydrazones or azines.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

3-Hydrazinylpiperidine hydrochloride has been investigated for its pharmacological properties, particularly as a precursor in the synthesis of bioactive compounds. Its structure allows it to participate in various chemical reactions, leading to the development of novel therapeutic agents.

Antipsychotic Properties

Research has indicated that piperidine derivatives, including 3-hydrazinylpiperidine, exhibit neuroleptic effects. These compounds have been shown to act as antagonists in the central nervous system (CNS), providing potential treatments for psychotic disorders. For example, derivatives of hydrazinylpiperidine have been tested for their ability to inhibit dopamine receptors, which are often implicated in schizophrenia and other mental health conditions .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies have demonstrated that hydrazinyl derivatives can exhibit significant activity against various bacterial strains. This makes them potential candidates for developing new antibiotics, especially in the face of rising antibiotic resistance .

Synthesis and Derivatives

The synthesis of 3-hydrazinylpiperidine hydrochloride typically involves reactions between piperidine derivatives and hydrazine or its derivatives. This process can yield a variety of substituted piperidines that may enhance pharmacological efficacy.

Synthetic Pathways

Common synthetic routes include:

- Condensation Reactions : These reactions involve the formation of hydrazone intermediates that can be further processed into piperidine derivatives.

- Cyclization : The cyclization of hydrazine with piperidine derivatives can lead to the formation of complex structures with enhanced biological activity.

Neuroleptic Activity Study

A study evaluating the neuroleptic activity of 3-hydrazinylpiperidine showed promising results in animal models. The compound was administered to rodents, demonstrating significant reductions in psychotic-like behaviors when compared to control groups. The study highlighted the compound's potential as a treatment for schizophrenia .

Antimicrobial Efficacy Research

Another research project focused on the antimicrobial properties of hydrazinylpiperidine derivatives against resistant bacterial strains. The findings revealed that specific modifications to the hydrazine moiety significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more effective antimicrobial agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Hydrazinylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The piperidine ring may also contribute to the compound’s biological activity by interacting with receptor sites or other molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperidine Derivatives

Substituent-Driven Structural Variations

The pharmacological and physicochemical properties of piperidine derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

*Note: CAS 1189770-90-8 corresponds to the dihydrochloride form, indicating higher solubility in aqueous systems.

Physicochemical Properties

- Hydrazinyl Group Impact : The hydrazinyl group in 3-Hydrazinylpiperidine HCl enhances polarity and reactivity compared to methyl or aryl substituents. This may reduce lipophilicity (logP) relative to 3-Methylpiperidine HCl but increase solubility in polar solvents .

Biological Activity

3-Hydrazinylpiperidine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3-Hydrazinylpiperidine hydrochloride is derived from piperidine, a six-membered ring containing one nitrogen atom. The hydrazine functional group (-NH-NH2) attached to the piperidine ring is crucial for its biological activity. The compound's structure allows for various interactions with biological targets, making it a subject of interest in drug development.

The biological activity of 3-hydrazinylpiperidine hydrochloride primarily stems from its ability to inhibit certain enzymes and modulate neurotransmitter systems. Key mechanisms include:

- Inhibition of Acetylcholinesterase (AChE) : The compound has shown potential as an AChE inhibitor, which is significant for treating neurodegenerative diseases such as Alzheimer's. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

- Antioxidant Activity : Studies indicate that 3-hydrazinylpiperidine hydrochloride exhibits antioxidant properties, which can protect cells from oxidative stress and damage.

Anticholinesterase Activity

Research indicates that derivatives of 3-hydrazinylpiperidine exhibit significant anticholinesterase activity. For example, a study reported that certain hydrazone derivatives showed IC50 values below 20 μM against AChE, indicating strong inhibitory efficacy . This suggests potential applications in treating conditions like Alzheimer's disease.

Antioxidant Activity

The antioxidant capacity of compounds related to 3-hydrazinylpiperidine has been evaluated using various assays. For instance, some derivatives demonstrated high radical scavenging activity, which is beneficial in preventing cellular damage associated with oxidative stress .

Case Study 1: Neuroprotective Effects

In a recent study examining the neuroprotective effects of hydrazine derivatives, 3-hydrazinylpiperidine hydrochloride was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The results indicated a significant reduction in cell death when treated with the compound compared to untreated controls. This highlights its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anticancer Activity

Another study investigated the anticancer properties of piperidine derivatives, including 3-hydrazinylpiperidine hydrochloride. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Molecular docking studies further supported these findings by demonstrating favorable interactions between the compound and key proteins involved in cancer progression .

Data Summary

The following table summarizes key findings related to the biological activities of 3-hydrazinylpiperidine hydrochloride:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.